molecular formula C11H13Cl2NO2 B14006837 p-Benzoquinone, 5-(di-2'-chloroethylamino)-2-methyl- CAS No. 2158-70-5

p-Benzoquinone, 5-(di-2'-chloroethylamino)-2-methyl-

Cat. No.: B14006837
CAS No.: 2158-70-5
M. Wt: 262.13 g/mol
InChI Key: ZHVDCYMYIRXUAB-UHFFFAOYSA-N
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Description

p-Benzoquinone, 5-(di-2’-chloroethylamino)-2-methyl- is a synthetic compound with diverse applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure and properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Benzoquinone, 5-(di-2’-chloroethylamino)-2-methyl- typically involves the reaction of p-benzoquinone with di-2’-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

p-Benzoquinone, 5-(di-2’-chloroethylamino)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

p-Benzoquinone, 5-(di-2’-chloroethylamino)-2-methyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of p-Benzoquinone, 5-(di-2’-chloroethylamino)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to p-Benzoquinone, 5-(di-2’-chloroethylamino)-2-methyl- include:

  • p-Benzoquinone, 2,5-bis(di-2’-chloroethylamino)-
  • p-Benzoquinoneimine, N-(p-(di-2’'-chloroethylamino)phenyl)-

Uniqueness

What sets p-Benzoquinone, 5-(di-2’-chloroethylamino)-2-methyl- apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This uniqueness makes it valuable for specific applications and research areas.

Properties

CAS No.

2158-70-5

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

2-[bis(2-chloroethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C11H13Cl2NO2/c1-8-6-11(16)9(7-10(8)15)14(4-2-12)5-3-13/h6-7H,2-5H2,1H3

InChI Key

ZHVDCYMYIRXUAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CC1=O)N(CCCl)CCCl

Origin of Product

United States

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